molecular formula C6H3Cl3O3S B13253184 3,6-Dichloro-2-hydroxybenzene-1-sulfonyl chloride

3,6-Dichloro-2-hydroxybenzene-1-sulfonyl chloride

Cat. No.: B13253184
M. Wt: 261.5 g/mol
InChI Key: GNENQJMFGIEEAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dichloro-2-hydroxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H3Cl3O3S and a molecular weight of 261.51 g/mol . This compound is a sulfonyl chloride derivative, characterized by the presence of two chlorine atoms and a hydroxyl group on a benzene ring, along with a sulfonyl chloride group. It is primarily used in research and development projects due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-2-hydroxybenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. In these reactions, the benzene ring undergoes substitution by electrophiles, maintaining its aromaticity . The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged intermediate, which then loses a proton to yield the substituted benzene ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis follows similar principles as laboratory methods, with optimizations for yield and purity. The use of appropriate catalysts and controlled reaction conditions would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-2-hydroxybenzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols for substitution reactions. Catalysts like metal halides (e.g., FeBr3, AlCl3) are often used to facilitate electrophilic aromatic substitution .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield sulfonamides, while reactions with alcohols can produce sulfonate esters .

Scientific Research Applications

Mechanism of Action

The mechanism of action for 3,6-Dichloro-2-hydroxybenzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is facilitated by the electron-withdrawing effects of the chlorine atoms and the sulfonyl chloride group, which make the compound highly electrophilic .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dichloro-2-hydroxybenzene-1-sulfonyl chloride is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The presence of both chlorine atoms and a hydroxyl group in specific positions makes it distinct from other similar compounds .

Properties

Molecular Formula

C6H3Cl3O3S

Molecular Weight

261.5 g/mol

IUPAC Name

3,6-dichloro-2-hydroxybenzenesulfonyl chloride

InChI

InChI=1S/C6H3Cl3O3S/c7-3-1-2-4(8)6(5(3)10)13(9,11)12/h1-2,10H

InChI Key

GNENQJMFGIEEAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)O)S(=O)(=O)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.